3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its two 3,4-dimethoxyphenyl groups and a 3-methylbenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps may include:
Preparation of Hydrazine Derivative: The hydrazine derivative is prepared by reacting hydrazine hydrate with 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The hydrazine derivative is then condensed with 1-(3-methylbenzyl)-3,4-dimethoxyacetophenone in the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole is unique due to the specific positioning of the 3-methylbenzyl group, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-18-7-6-8-19(13-18)17-29-23(21-10-12-25(31-3)27(15-21)33-5)16-22(28-29)20-9-11-24(30-2)26(14-20)32-4/h6-16H,17H2,1-5H3 |
InChI Key |
ZBVPGNLHQRLYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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